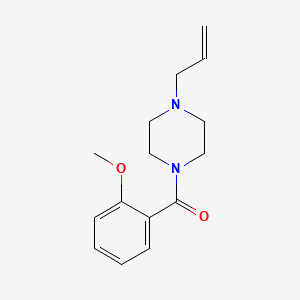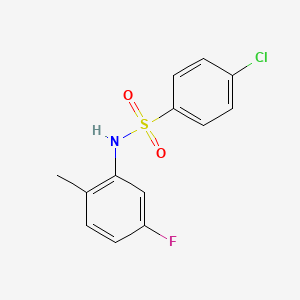![molecular formula C21H21N3O4 B5367170 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential coenzymes involved in various metabolic processes in the body.
Mecanismo De Acción
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that is involved in various metabolic processes in the body, including energy production, DNA repair, and cell signaling. By increasing NAD+ levels, this compound can improve mitochondrial function, enhance DNA repair, and reduce oxidative stress. It can also activate sirtuins, which are enzymes that regulate various cellular processes, including metabolism, aging, and stress response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can improve mitochondrial function, enhance DNA repair, and reduce oxidative stress. It can also activate sirtuins, which can regulate various cellular processes, including metabolism, aging, and stress response. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide in lab experiments is its ability to increase NAD+ levels in cells. This can improve mitochondrial function, enhance DNA repair, and reduce oxidative stress, which can help researchers study various cellular processes. One limitation of using this compound is its potential toxicity at high doses. It is important to use appropriate concentrations and follow safety guidelines when conducting experiments with this compound.
Direcciones Futuras
There are several future directions for research on 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment duration for these conditions. Another area of interest is its potential anti-cancer properties. More research is needed to determine the mechanisms underlying its anti-cancer effects and to develop more effective cancer treatments using this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide involves several steps, including the reaction of 5-hydroxymethyl-2-furfural with 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine to form 6-(1,3-benzodioxol-5-yl)-2-((3-(3,5-dimethylisoxazol-4-yl)propyl)amino)nicotinaldehyde. This intermediate is then reduced to this compound using sodium borohydride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to increase NAD+ levels in cells, which can improve mitochondrial function, enhance DNA repair, and reduce oxidative stress. This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been studied for its potential anti-cancer properties, as it can inhibit the growth of cancer cells and sensitize them to chemotherapy.
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-17(14(2)28-24-13)4-3-9-22-21(25)16-5-7-18(23-11-16)15-6-8-19-20(10-15)27-12-26-19/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQYQNRLZQMOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)
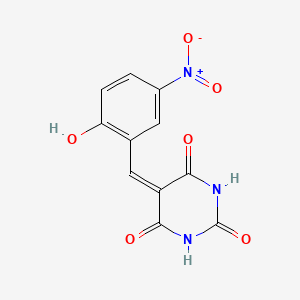
![methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
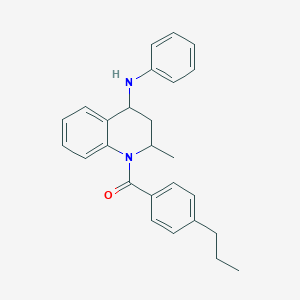
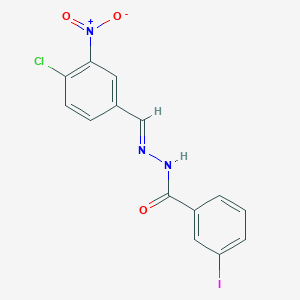
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)
